![molecular formula C20H21NO B3340067 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol CAS No. 214746-69-7](/img/structure/B3340067.png)
1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol
Overview
Description
Scientific Research Applications
Corrosion Inhibition in Oilfield Steel
1-Phenyl-2-propyn-1-ol (1-PPO) has been identified as an efficient corrosion inhibitor for oilfield steel in hydrochloric acid. It provides significant protection to API J55 steel, particularly in combination with suitable surfactants. 1-PPO reacts with acid to form an intermediate that acts as an active inhibitor, eventually transforming into cinnamaldehyde which takes over the role of active inhibitor (Growcock, Lopp, & Jasiński, 1988).
Enzymatic Kinetic Resolution
The kinetic resolution of 1-phenyl-2-propyn-1-ol, a crucial chiral synthon, has been explored using trans-esterification with acyl acetate under microwave irradiation and enzyme catalysis. Candida antarctica lipase B was identified as an effective catalyst, achieving high conversion and enantiomeric excess. This process is considered environmentally friendly and scalable compared to chemical methods (Devendran & Yadav, 2014).
properties
IUPAC Name |
1-phenyl-1-(4-piperidin-1-ylphenyl)prop-2-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-2-20(22,17-9-5-3-6-10-17)18-11-13-19(14-12-18)21-15-7-4-8-16-21/h1,3,5-6,9-14,22H,4,7-8,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBIEAJBGHJQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)N3CCCCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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